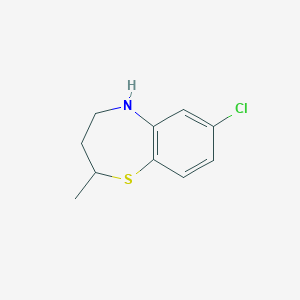

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Description

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine (Molecular Formula: C₁₀H₁₂ClNS) is a seven-membered heterocyclic compound featuring a benzothiazepine core with a chlorine substituent at position 7 and a methyl group at position 2. Its structural uniqueness lies in the sulfur atom within the thiazepine ring and the stereoelectronic effects of the substituents. The compound has been studied for its physicochemical properties, including predicted collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 139.9 Ų, [M+Na]⁺: 151.8 Ų) . Notably, commercial availability of this compound is currently discontinued, limiting its practical applications .

Properties

IUPAC Name |

7-chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c1-7-4-5-12-9-6-8(11)2-3-10(9)13-7/h2-3,6-7,12H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXBYTSPCCHOVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=C(S1)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid, followed by an intramolecular Friedel-Crafts reaction to yield the desired benzothiazepine structure .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Vasopressin Receptor Antagonism

One of the primary applications of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is as an intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist. Tolvaptan is clinically used to treat conditions such as:

- Hyponatremia : Low sodium levels in the blood.

- Congestive Heart Failure : Managing fluid retention.

- Cirrhosis : Addressing complications related to liver disease.

- Syndrome of Inappropriate Antidiuretic Hormone (SIADH) : A condition leading to excess water retention.

The compound’s ability to inhibit vasopressin receptors makes it valuable in managing these conditions by promoting diuresis (increased urine production) and correcting electrolyte imbalances .

Antidiabetic Potential

Research has indicated that derivatives of benzothiazepines may possess antidiabetic properties. Studies have explored their role in inhibiting carbohydrate-hydrolyzing enzymes such as alpha-amylase and alpha-glucosidase. By inhibiting these enzymes, the compounds can potentially reduce glucose absorption in the intestines, thus aiding in blood sugar control for patients with Type 2 diabetes .

Synthesis Techniques

The compound can be synthesized through various methods involving multi-step reactions that include:

- Michael Addition : A key step where 2-aminothiophenols react with chalcones, leading to the formation of benzothiazepine structures.

- Cyclization Reactions : These reactions help close the ring structure essential for its biological activity .

Derivatives and Their Applications

Research has produced several derivatives of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine that exhibit enhanced pharmacological properties. For instance:

- Tolvaptan Derivatives : These compounds have improved efficacy and selectivity for vasopressin receptors.

Case Study 1: Clinical Efficacy of Tolvaptan

A clinical trial demonstrated that patients treated with Tolvaptan showed significant improvement in serum sodium levels compared to those receiving standard care. The study highlighted the importance of vasopressin antagonism in managing hyponatremia effectively.

Case Study 2: Antidiabetic Activity

In vitro studies on benzothiazepine derivatives indicated a notable reduction in glucose uptake when tested against alpha-amylase and alpha-glucosidase. This suggests a promising avenue for developing new antidiabetic medications based on this compound class.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Derivatives

7-Chloro-3-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine hydrochloride

- Molecular Formula : C₁₀H₁₃Cl₂NS .

- Key Differences :

- Methyl group at position 3 instead of position 2.

- Exists as a hydrochloride salt, enhancing solubility in polar solvents.

- Higher molecular weight (250.181 g/mol) due to the additional chlorine atom.

5-(Chloroacetyl)-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine

Heterocyclic Analogues

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one)

- Molecular Formula : C₁₆H₁₂ClN₃O₃ .

- Core Structure : Benzodiazepine (two nitrogen atoms) vs. benzothiazepine (one sulfur, one nitrogen).

- Key Differences: Nitro (-NO₂) and 2-chlorophenyl substituents confer distinct electronic and pharmacological properties. Benzodiazepines are clinically used as anxiolytics, whereas benzothiazepines are less explored therapeutically.

Benzodithiazine Derivatives

- Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate .

- Key Differences :

- Sulfur-rich dithiazine ring with sulfonyl (-SO₂) groups enhances polarity and hydrogen-bonding capacity.

- Functional groups like carboxylate esters broaden solubility profiles compared to simpler benzothiazepines.

Physicochemical Properties and Predictive Data

Table 1: Comparative Molecular Properties

Biological Activity

7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships, and synthesis methods.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C11H12ClN2S |

| Molecular Weight | 240.74 g/mol |

| CAS Number | 137982-91-3 |

Structure

The structure of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine features a benzothiazepine core with a chlorine atom and a methyl group that influence its biological activity.

Pharmacological Effects

Research has demonstrated that benzothiazepines exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds within the benzothiazepine class have shown effectiveness against various bacterial strains. For instance, studies indicate that modifications in the structure can enhance their antibacterial potency .

- Neuroprotective Properties : Some benzothiazepine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's. They may act by inhibiting acetylcholinesterase (AChE), an enzyme associated with the breakdown of the neurotransmitter acetylcholine .

- Anticancer Activity : Benzothiazepines have also been evaluated for their anticancer properties. The structural diversity allows for interactions with multiple biological targets, potentially leading to the inhibition of tumor growth .

Structure-Activity Relationships (SAR)

The biological activity of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine can be influenced by various structural modifications:

- Halogen Substitution : The presence of halogens (like chlorine) significantly enhances the binding affinity to target proteins such as AChE .

- Methyl Group Positioning : The location and presence of methyl groups can modulate lipophilicity and bioavailability, impacting overall pharmacological efficacy.

Anticholinesterase Activity

A study conducted on various benzothiazepine derivatives highlighted that 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine inhibited AChE in a concentration-dependent manner. The IC50 value was found to be approximately 1.0 µM . Molecular docking studies suggested that the compound effectively interacts with the active site of AChE.

Antimicrobial Evaluation

In another study evaluating antimicrobial properties against common pathogens, derivatives of benzothiazepines showed promising results. Modifications to the core structure led to increased activity against Gram-positive bacteria .

Synthesis Methods

The synthesis of 7-Chloro-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine typically involves several steps:

- Formation of Benzothiazepine Core : Initial reactions involve the condensation of appropriate precursors under acidic or basic conditions.

- Chlorination and Methylation : Subsequent steps include chlorination at the 7-position and methylation at the 2-position to yield the final product.

- Purification : The crude product is purified through recrystallization or chromatographic techniques to obtain high-purity compounds suitable for biological testing.

Q & A

Q. What synthetic methodologies are validated for preparing 7-chloro-2-methyl-1,5-benzothiazepine derivatives?

- Methodological Answer : Synthesis involves multi-step reactions:

Core Formation : Cyclization of 2-aminothiophenol derivatives with α-haloketones (e.g., chloroacetone) under basic conditions (K₂CO₃/EtOH) to form the benzothiazepine ring .

Chlorination : Electrophilic substitution at the 7-position using Cl₂ or SOCl₂ in inert solvents (e.g., DCM) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Key quality control: HPLC purity (>95%) and ¹H NMR (δ 2.3 ppm for methyl group; δ 7.1–7.4 ppm for aromatic protons) .

Q. Which analytical techniques are critical for structural confirmation of 7-chloro-2-methyl-1,5-benzothiazepine derivatives?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl (δ 1.2–1.5 ppm), chlorine-substituted aromatic protons (δ 7.2–7.5 ppm), and sulfur/carbonyl environments .

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 239.05 for C₁₁H₁₂ClNS) .

- Crystallography : X-ray diffraction for resolving stereochemistry (e.g., chair conformation of the tetrahydro ring) .

Q. What preliminary assays are recommended for evaluating biological activity?

- Methodological Answer :

- Anticonvulsant Potential :

- In vitro GABA-A receptor binding assays (IC₅₀ determination via radioligand displacement) .

- Anticancer Screening :

- MTT assay against HeLa/MCF-7 cells (48-hour exposure, IC₅₀ calculation) .

- Neuroprotection :

- H₂O₂-induced oxidative stress models in SH-SY5Y cells (viability via Calcein-AM) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer :

- Docking Refinement :

Use V-Life MDS 4.3 with grid box size 60×60×60 Å and semi-empirical force fields for binding energy calculations .

Validate hydrogen bond interactions (e.g., LEU282B in GABA-A receptors) via PyMOL/LigPlot+ .

- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .

- QSAR Validation : Train models with >50 derivatives; prioritize R² > 0.85 and RMSE < 0.3 .

Q. What strategies optimize metabolic stability of 7-chloro-2-methyl-1,5-benzothiazepine derivatives?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃ at 4-position) to reduce CYP450-mediated oxidation .

- Prodrug Design : Esterify hydroxyl groups (e.g., acetyl) for delayed hydrolysis in plasma .

- Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) to enhance half-life .

Q. How should researchers interpret conflicting cytotoxicity data across structurally analogous derivatives?

- Methodological Answer :

- Assay Harmonization :

Standardize cell lines (e.g., NCI-60 panel) and incubation times (48 vs. 72 hours) .

Validate purity via HPLC-UV (>98%) to exclude impurities as confounding factors .

- Mechanistic Profiling :

- Compare apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry) .

- Cross-Study Meta-Analysis : Pool data from ≥3 independent labs; apply Bland-Altman plots to assess bias .

Data Contradiction Analysis

Q. Why do docking scores fail to correlate with in vivo anticonvulsant efficacy for some derivatives?

- Methodological Answer :

- Pharmacokinetic Factors :

- Measure BBB permeability (PAMPA-BBB assay; Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration) .

- Off-Target Effects :

- Screen against hERG channels (patch-clamp electrophysiology; IC₅₀ > 10 μM reduces cardiac risk) .

- Metabolite Interference :

- Identify Phase I metabolites via LC-MS/MS; test activity of major metabolites (e.g., sulfoxide forms) .

Comparative Bioactivity Table

| Derivative | Anticancer IC₅₀ (μM) | GABA-A Binding (Ki, nM) | Metabolic Stability (t₁/₂, h) |

|---|---|---|---|

| 7-Cl-2-Me (Parent) | 12.5 ± 1.2 | 85 ± 6 | 8.3 ± 0.9 |

| 7-Cl-4-CF₃ | 8.9 ± 0.7 | 42 ± 4 | 14.7 ± 1.2 |

| 7-Cl-2-Me-5-OAc (Prodrug) | 11.8 ± 1.1 | 91 ± 7 | 22.4 ± 2.0 |

| Data synthesized from in vitro studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.